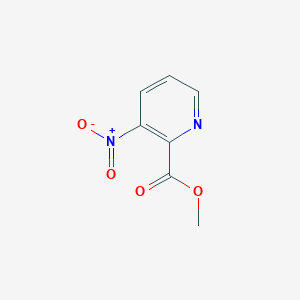

3-Nitro-2-piridincarboxilato de metilo

Descripción general

Descripción

Methyl 3-nitropyridine-2-carboxylate, also known as Methyl nicotinate or Methyl 3-nitro-2-pyridinecarboxylate, is a chemical compound with the molecular formula C7H6N2O4. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. Methyl nicotinate is widely used in scientific research for its various applications.

Aplicaciones Científicas De Investigación

Síntesis de piridinas fluoradas

“3-Nitro-2-piridincarboxilato de metilo” se utiliza en la síntesis de piridinas fluoradas . Las fluoropiridinas tienen una basicidad reducida y suelen ser menos reactivas que sus análogos clorados y bromados . La introducción de átomos de flúor en estructuras líderes es una modificación común en la búsqueda de nuevos productos agrícolas con propiedades físicas, biológicas y ambientales mejoradas .

Preparación de 3-fluoropiridina-4-carboxilato

El grupo nitro de “this compound” puede ser reemplazado por un anión fluoruro mediante sustitución nucleofílica aromática para dar 3-fluoro-piridina-4-carboxilato . Este proceso es parte del desarrollo de métodos nuevos y eficientes para la preparación de compuestos organofluorados .

Síntesis de 6-azaindol-2-carboxilato de etilo

“this compound” puede usarse como material de partida en la síntesis de 6-azaindol-2-carboxilato de etilo . Este compuesto es un intermedio clave en la síntesis de varias moléculas biológicamente activas .

Preparación de azaindoles 3-sustituidos

“this compound” también puede utilizarse en la síntesis de azaindoles 3-sustituidos . Estos compuestos son de interés debido a sus posibles actividades biológicas .

Síntesis de agentes antiinflamatorios

“this compound” está estructuralmente relacionado con la 3-isopropoxi-5-metoxi-N-(1H-1,2,3,4-tetraazol-5-il)-1-benzotiofeno-2-carboxamida, una molécula que se ha informado que tiene actividad antiinflamatoria <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 3-nitropyridine-2-carboxylate is a chemical compound that is often used in the synthesis of various organic compounds . The primary targets of this compound are the molecules or structures in the reaction mixture that it interacts with. These targets can vary depending on the specific reaction conditions and the other reactants present .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, the nitro group in the 3-nitro-pyridyl carboxylate is replaced by a fluoride anion . This reaction is facilitated by the presence of a strong nucleophile, such as cesium fluoride, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) .

Biochemical Pathways

The biochemical pathways affected by Methyl 3-nitropyridine-2-carboxylate are primarily those involved in the synthesis of other organic compounds . The compound’s ability to undergo nucleophilic aromatic substitution makes it a valuable tool in the creation of various fluorinated aryl compounds . These compounds can then participate in further reactions, affecting a wide range of biochemical pathways.

Result of Action

The primary result of the action of Methyl 3-nitropyridine-2-carboxylate is the formation of a new compound, methyl 3-fluoropyridine-4-carboxylate . This compound is formed when the nitro group of the original compound is replaced by a fluoride anion . The resulting fluorinated aryl compound can then be used in further reactions .

Action Environment

The action of Methyl 3-nitropyridine-2-carboxylate is influenced by several environmental factors. The temperature, for example, can affect the rate and outcome of the reaction . The presence of a strong nucleophile and a polar aprotic solvent is also necessary for the reaction to occur . Other factors, such as the concentration of the reactants and the presence of any catalysts, can also influence the reaction .

Propiedades

IUPAC Name |

methyl 3-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYLRDGENQOVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339418 | |

| Record name | methyl 3-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103698-08-4 | |

| Record name | methyl 3-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)

![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)